Molecular Architecture: Para vs. Ortho vs. Unsubstituted
N-Benzyl-4-(phenylethynyl)benzamide bears the phenylethynyl group at the para (4-) position of the benzamide ring, producing a linear, extended molecular geometry. In contrast, the ortho positional isomer N-benzyl-2-(phenylethynyl)benzamide (CAS 293744-55-5) places the phenylethynyl group adjacent to the amide bond, introducing significant steric hindrance and altering the dihedral angle between the amide plane and the phenyl ring . The unsubstituted parent N-benzylbenzamide (CAS 1485-70-7; molecular weight 211.26 g/mol; m.p. 104–108 °C) lacks the phenylethynyl moiety entirely, resulting in a molecular weight difference of approximately 100 g/mol, a markedly different logP, and absence of the extended π-system required for π–π stacking interactions with aromatic residues in target binding pockets [1]. This structural divergence is non-trivial: in the 4-(phenylethynyl)benzamide series developed at Vanderbilt, the para-phenylethynyl group was a conserved pharmacophoric element essential for mGluR5 PAM activity, with compound 20f achieving the highest affinity ever reported for this target class [2].
| Evidence Dimension | Molecular geometry and pharmacophore architecture |
|---|---|
| Target Compound Data | Para-substituted phenylethynyl; linear, extended geometry; molecular weight 311.4 g/mol; extended π-conjugation system |
| Comparator Or Baseline | N-Benzylbenzamide (parent): MW 211.26 g/mol, m.p. 104–108 °C, no phenylethynyl group. N-Benzyl-2-(phenylethynyl)benzamide (ortho isomer): MW 311.38 g/mol, ortho-substituted, sterically hindered amide environment. |
| Quantified Difference | MW difference: +100.1 g/mol vs. parent. Positional isomerism yields distinct dihedral angles and H-bond acceptor geometries; quantitative conformational differences confirmed by NMR/DFT studies on related N-alkyl benzamides [1]. |
| Conditions | Structural comparison based on molecular formula (C₂₂H₁₇NO), InChI Key (NPBGKHRMQFASIV-UHFFFAOYSA-N), and published NMR/DFT conformational analyses of N-alkyl benzamide derivatives. |
Why This Matters
The para-phenylethynyl geometry is a defined pharmacophoric element in validated bioactive 4-(phenylethynyl)benzamide series; ortho isomers and unsubstituted analogs present fundamentally different molecular recognition surfaces, making them unreliable surrogates in SAR or biological studies.
- [1] Cho H. et al. An integrated NMR and DFT study on the conformational preferences of N-alkyl benzamides. Journal of Molecular Structure, 2026. View Source
- [2] Williams R. et al. MEDI 278: Design, synthesis and in vivo efficacy of mGluR5 positive allosteric modulators derived from a series of functionalized 4-(phenylethynyl)benzamides. 235th ACS National Meeting, Division of Medicinal Chemistry Abstracts, 2008. View Source
